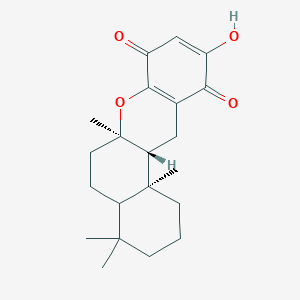
F-12509A Cyclic Product K1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
F-12509A Cyclic Product K1 is a cyclic organic compound that has been studied extensively for its potential applications in scientific research. It is a versatile compound that has been found to have a number of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of F-12509A Cyclic Product K1 is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, it has been suggested that the compound may act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects
F-12509A Cyclic Product K1 has been found to have a number of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine. In addition, F-12509A Cyclic Product K1 has been found to have anti-inflammatory, anti-cancer, and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using F-12509A Cyclic Product K1 in laboratory experiments include its ease of synthesis, its low cost, and its wide range of potential applications in scientific research. The main limitation of using F-12509A Cyclic Product K1 in laboratory experiments is the lack of understanding of its exact mechanism of action.
Orientations Futures
There are a number of potential future directions for the study of F-12509A Cyclic Product K1. Possible future research could focus on further elucidating the exact mechanism of action of the compound, as well as exploring its potential applications in other areas of scientific research. In addition, further research could be conducted to explore the potential therapeutic applications of F-12509A Cyclic Product K1. Finally, further research could be conducted to explore the potential toxicity of F-12509A Cyclic Product K1.
Méthodes De Synthèse
F-12509A Cyclic Product K1 is synthesized from a reaction between 1,3-dichloro-2-bromopropane and 1,3-dibromo-2-chloropropane. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified by column chromatography. The resulting product is a white crystalline solid with a melting point of 82-83°C.
Applications De Recherche Scientifique
F-12509A Cyclic Product K1 has a number of potential applications in scientific research. It has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine. In addition, F-12509A Cyclic Product K1 has been studied for its potential anti-inflammatory, anti-cancer, and antioxidant properties.
Propriétés
IUPAC Name |
(6aR,12aR,12bS)-10-hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-19(2)7-5-8-20(3)15(19)6-9-21(4)16(20)10-12-17(24)13(22)11-14(23)18(12)25-21/h11,15-16,22H,5-10H2,1-4H3/t15?,16-,20+,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPISMQVWKUDLY-IUDNQCFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(C1CC[C@@]3([C@@H]2CC4=C(O3)C(=O)C=C(C4=O)O)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6aR,12aR,12bS)-10-hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


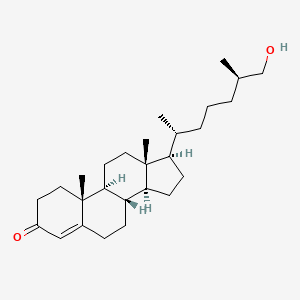
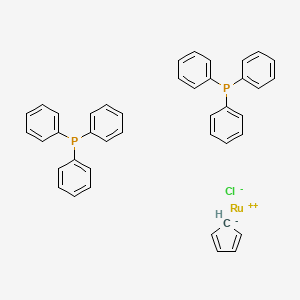
![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B1142041.png)
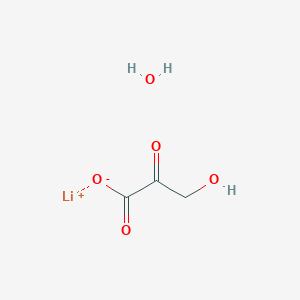
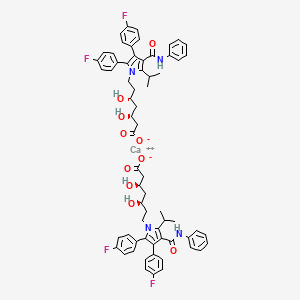
![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)